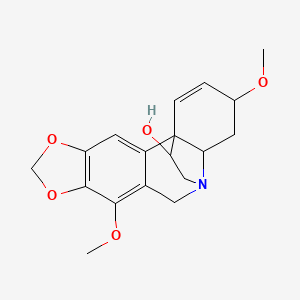
Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- is a chemical compound with the molecular formula C18H21NO5 It is a member of the crinane alkaloid family, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the core structure: This involves the construction of the crinane skeleton through a series of cyclization reactions.
Introduction of functional groups: Methoxy groups are introduced at the 3 and 7 positions through methylation reactions.
Formation of the double bond: The 1,2-didehydro functionality is introduced via dehydrogenation reactions.
Industrial Production Methods
Industrial production of Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Crinan-11-ol, 1,2-didehydro-3-methoxy-: Similar structure but with a methoxy group at the 3 position instead of the 7 position.
Ambelline: Another crinane alkaloid with similar biological activities.
Uniqueness
Crinan-12-ol, 1,2-didehydro-3alpha,7-dimethoxy- is unique due to its specific functional groups and double bond configuration, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C18H21NO5 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |
InChI |
InChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3 |
InChI 键 |
QAHZAHIPKNLGAS-UHFFFAOYSA-N |
规范 SMILES |
COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















